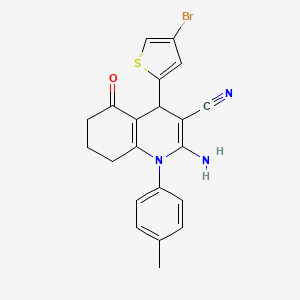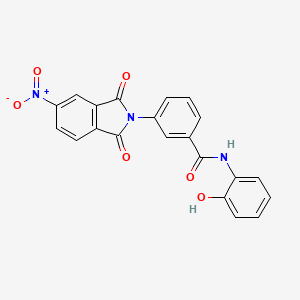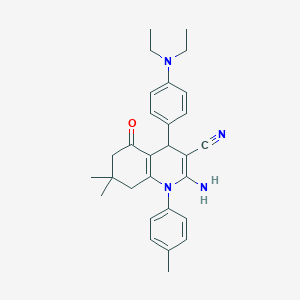![molecular formula C25H25NO4 B11532573 ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11532573.png)
ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (4Z)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of ETHYL (4Z)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves several steps. One common synthetic route includes the condensation of appropriate aldehydes and ketones, followed by cyclization and esterification reactions. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ETHYL (4Z)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism by which ETHYL (4Z)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ETHYL (4Z)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include other pyrrole derivatives and chalcone analogs. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C25H25NO4 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[(3-prop-2-enoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H25NO4/c1-5-14-30-21-9-7-8-19(15-21)16-22-23(25(28)29-6-2)18(4)26(24(22)27)20-12-10-17(3)11-13-20/h5,7-13,15-16H,1,6,14H2,2-4H3/b22-16- |
InChI-Schlüssel |
WIWRVLXQJQDEQO-JWGURIENSA-N |
Isomerische SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=CC=C2)OCC=C)C3=CC=C(C=C3)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)OCC=C)C3=CC=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532513.png)

![(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11532530.png)
![1',1''-propane-1,3-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11532537.png)
![N'-((1E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11532548.png)
![4-chloro-2,5-dimethoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11532555.png)
![2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11532562.png)

![(5E)-5-[(1-acetyl-1H-indol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11532564.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532567.png)
![2,4-dichloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11532572.png)
![(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11532578.png)

